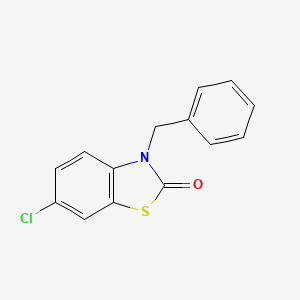![molecular formula C22H29NO B14214511 1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine CAS No. 823179-60-8](/img/structure/B14214511.png)
1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a methoxy group and a tetramethylpiperidine moiety
Preparation Methods
The synthesis of 1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the biphenyl core.
Formation of the Tetramethylpiperidine Moiety: The tetramethylpiperidine moiety is synthesized separately and then coupled with the methoxy-biphenyl intermediate through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the methoxy and tetramethylpiperidine groups contribute to the compound’s overall binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
Ethanone, 1-[1,1’-biphenyl]-4-yl-: A biphenyl derivative with an acetyl group, used in organic synthesis.
4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde): A tripodal compound with multiple biphenyl units, used in the synthesis of metal-organic frameworks.
The uniqueness of 1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
823179-60-8 |
|---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-[(2-phenylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C22H29NO/c1-21(2)15-10-16-22(3,4)23(21)24-17-19-13-8-9-14-20(19)18-11-6-5-7-12-18/h5-9,11-14H,10,15-17H2,1-4H3 |
InChI Key |
TYEZMOOWRXZEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OCC2=CC=CC=C2C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14214442.png)
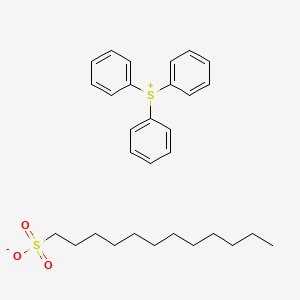
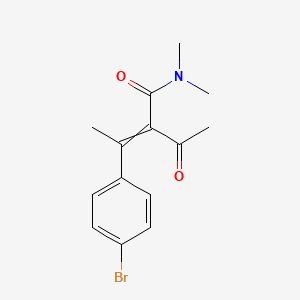
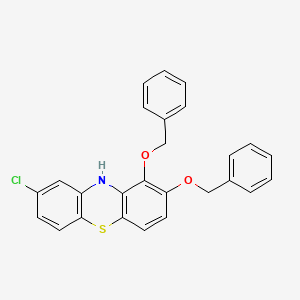
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)

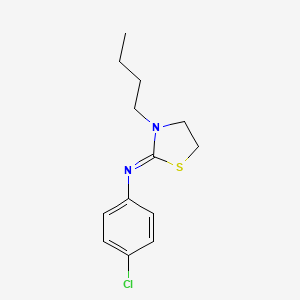
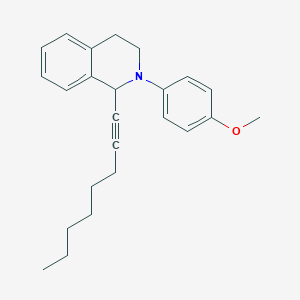
![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)

![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)


